

Common adverse events associated with HA130 hemoperfusion

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Compound of Interest

Compound Name: HA130

Cat. No.: B10762147

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HA130 Hemoperfusion Technical Support Center

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the **HA130** hemoperfusion cartridge in their experiments. It provides troubleshooting guidance and frequently asked questions regarding common adverse events observed during its application.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of the **HA130** hemoperfusion cartridge?

A1: The **HA130** hemoperfusion cartridge is generally considered to have a good safety profile and is well-tolerated in clinical use.^{[1][2]} In comparative studies, its overall adverse event profile is similar to that of standard hemodiafiltration (HDF).^[1] The biocompatibility of the cartridge, which is made of neutro-macroporous resin from double crosslinked styrene-divinylbenzene copolymers, has been evaluated in vitro and in vivo.^[3]

Q2: What are the most commonly reported adverse events associated with **HA130** hemoperfusion?

A2: Based on clinical studies and consensus reports, the most common adverse events are generally mild and may include:

- Hypotension (low blood pressure)^[4]

- Transient reductions in platelet and white blood cell counts
- Chills and fever
- Dyspnea (shortness of breath) and chest tightness

In a randomized controlled trial, adverse events were found to be mild, with one patient experiencing dizziness (attributed to fasting) and another discontinuing treatment due to hyperkalemia, which was considered unlikely related to the hemoperfusion. No hypersensitivity reactions to the **pHA130** cartridge were reported in that study.

Q3: Are there any serious but rare adverse events to be aware of?

A3: While rare, more serious adverse events can occur, including:

- Adsorbent particle embolization: This can cause chest tightness, progressive dyspnea, and a decrease in blood pressure.
- Air embolism: This may present with coughing, chest tightness, sudden shortness of breath, cyanosis, decreased blood pressure, and in severe cases, coma.

Q4: What are the contraindications for using the **HA130** hemoperfusion cartridge?

A4: **HA130** hemoperfusion is not recommended or should be suspended in patients with the following conditions:

- Platelet count $<60 \times 10^9/L$
- White blood cell count $<4 \times 10^9/L$
- Hypotension (predialysis blood pressure $<90/60$ mm Hg)
- Active hemorrhage
- Unstable hemodynamics or vital signs

Troubleshooting Guide for Common Adverse Events

This section provides a step-by-step guide to troubleshoot and manage common adverse events that may be encountered during **HA130** hemoperfusion experiments.

Issue 1: Hypotension

Symptoms: A significant drop in blood pressure during the procedure.

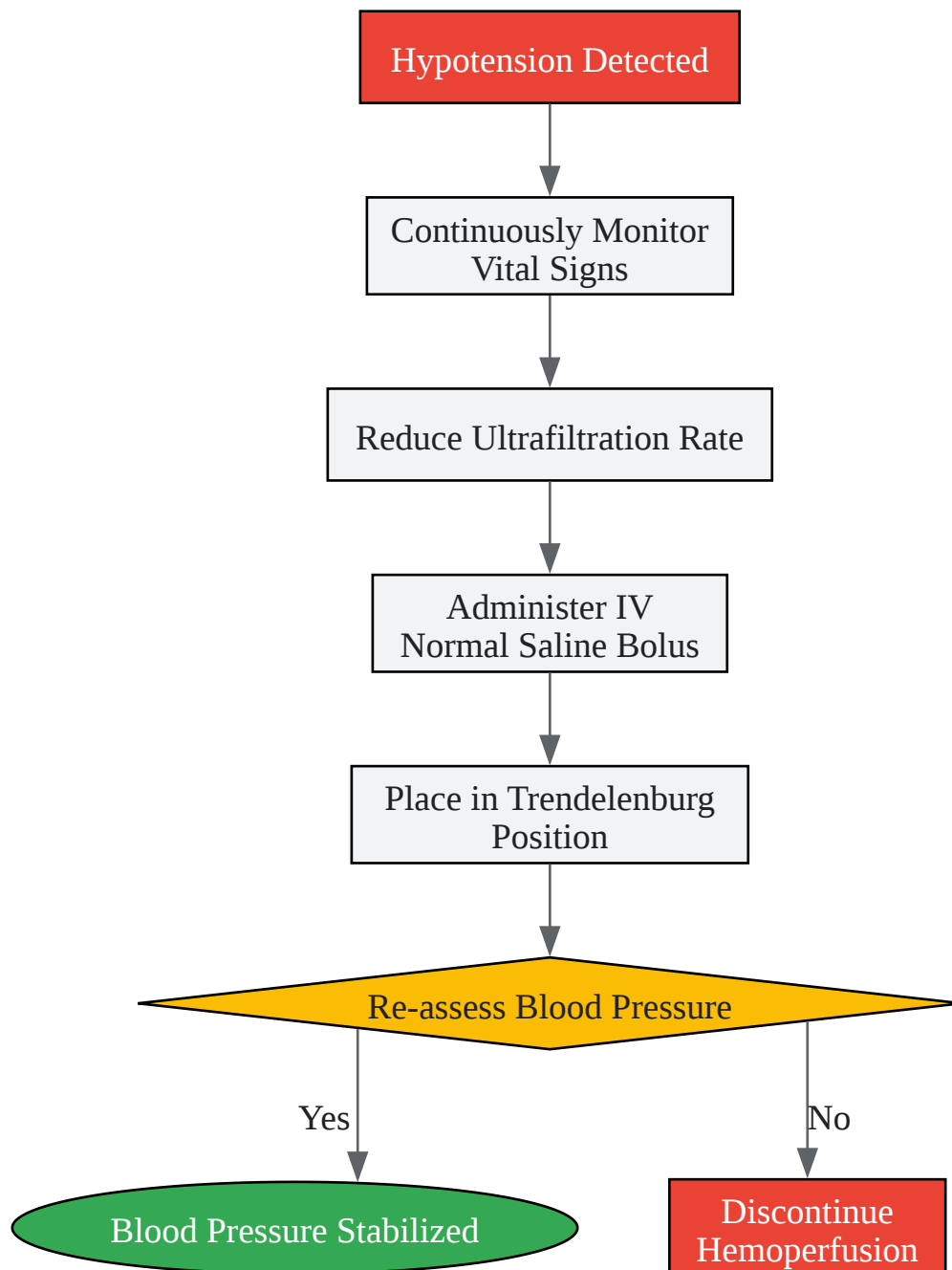
Possible Causes:

- Reduced blood volume at the start of the treatment.
- Excessive ultrafiltration.
- Allergic reaction.

Troubleshooting Steps:

- Monitor Vital Signs: Continuously monitor the patient's blood pressure, respiration, and heart rate.
- Reduce Ultrafiltration: If excessive fluid removal is suspected, reduce the ultrafiltration rate.
- Administer Saline: If necessary, administer an intravenous bolus of normal saline to expand the plasma volume.
- Trendelenburg Position: Place the patient in the Trendelenburg position (head down with legs elevated) to improve venous return.
- Discontinue Treatment: If hypotension persists or is severe, it may be necessary to end the hemoperfusion session.

Diagram: Troubleshooting Hypotension



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Caption: Workflow for managing hypotension during **HA130** hemoperfusion.

Issue 2: Transient Cytopenia (Reduced Platelet or White Blood Cell Count)

Symptoms: A temporary decrease in platelet or white blood cell counts observed in blood samples taken during or after the procedure.

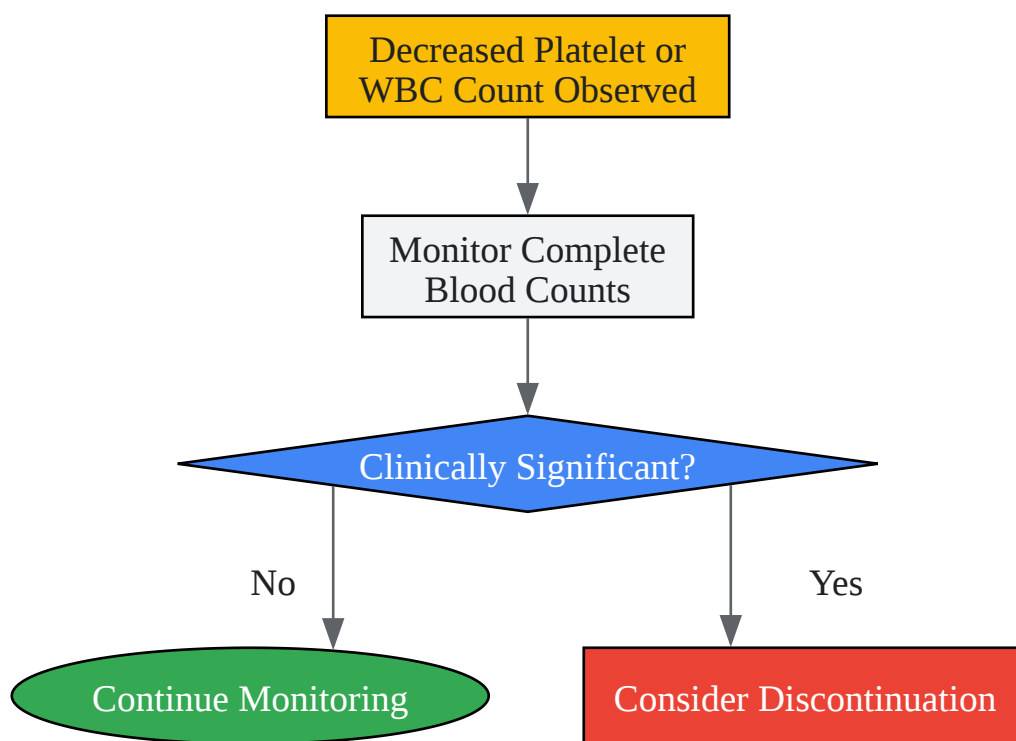
Possible Causes:

- Adsorption of blood cells onto the resin material of the cartridge.
- Biocompatibility reaction.

Troubleshooting Steps:

- **Monitor Blood Counts:** Regularly monitor complete blood counts, including platelet and white blood cell levels.
- **Assess Clinical Significance:** In most cases, these reductions are transient and may not require intervention.
- **Discontinue if Severe:** If the cell counts drop to critically low levels (e.g., platelet count $<60 \times 10^9/L$ or white blood cell count $<4 \times 10^9/L$), discontinuation of the procedure should be considered.

Diagram: Managing Transient Cytopenia



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Caption: Decision-making process for managing transient cytopenia.

Issue 3: Chills and Fever

Symptoms: Onset of chills, shivering, and/or an increase in body temperature during the hemoperfusion session.

Possible Causes:

- Biocompatibility reaction to the cartridge materials.
- Release of pyrogens.

Troubleshooting Steps:

- Symptomatic Treatment: Administer intravenous dexamethasone and provide oxygen inhalation as needed.
- Monitor Temperature: Closely monitor the patient's body temperature.

- Discontinue if Severe: If symptoms are severe and do not resolve with initial treatment, the hemoperfusion procedure should be stopped.

Quantitative Data on Adverse Events

The available quantitative data on adverse events with **HA130** hemoperfusion is limited. The following table summarizes findings from a randomized controlled trial comparing Hemoperfusion with Hemodialysis (HAHD) to Hemodiafiltration (HDF).

Adverse Event	HAHD Group (n=20)	HDF Group (n=10)	p-value	Reference
Overall Incidence	Comparable to HDF	Comparable to HAHD	> 0.05	
Dizziness	1 patient (attributed to fasting)	Not reported	-	
Discontinuation due to Adverse Event	1 patient (hyperkalemia, unlikely related)	0	-	
Hypersensitivity Reactions	0	0	-	

Experimental Protocols

Protocol for Combined Hemodialysis and Hemoperfusion (HD+HP) in Clinical Trial NCT02747979

This protocol was designed to evaluate the safety and efficacy of combined conventional hemodialysis (HD) and hemoperfusion (HP) for the removal of middle molecules and improvement of complications in long-term maintenance hemodialysis patients.

1. Patient Population:

- Stable maintenance hemodialysis patients for more than 3 months.

- Presence of middle or large molecule retention (defined as immunoreactive parathyroid hormone (iPTH) > 400 pg/mL, β 2MG > 5000 pg/ml, or CRP > 10mg/l).
- Presence of refractory pruritus, carpal tunnel syndrome, restless leg syndrome, hyperparathyroidism, or other refractory complications.

2. Treatment Groups:

- HD+HP(**HA130**) Group: Received hemodialysis and hemoperfusion with the **HA130** cartridge once per week, with regular hemodialysis for the remaining two sessions of the week.
- HD+HP(HA330) Group: (Details not relevant to **HA130**)
- HD Group (Control): Received regular hemodialysis three times per week.

3. Procedure:

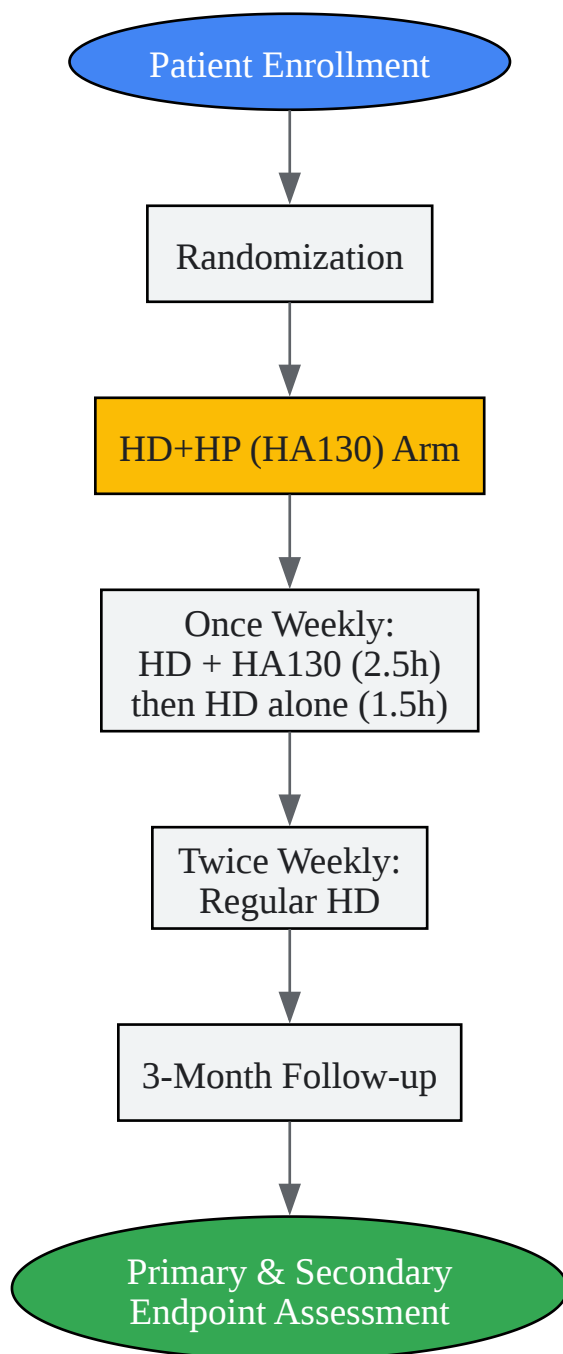
- Blood Flow Rate: 200 ml/min.
- Dialysate Flow Rate: 500 ml/min.
- Duration:
 - Combined hemodialysis and hemoperfusion for 2.5 hours.
 - Followed by an additional 1.5 hours of hemodialysis after removing the adsorbent cartridge to complete a 4-hour treatment.
- Anticoagulation:
 - Initial bolus of heparin: 0.5-1 mg/kg.
 - Maintenance dose of heparin: 8-10 mg/h.

4. Outcome Measures:

- Primary Endpoint: Improvement in clinical symptoms.

- Secondary Endpoints: Decrease in serum levels of β 2MG, iPTH, CRP, ADMA, and BMP2 compared to baseline; improvement in quality of life, nutritional condition, and cardiovascular (CVD) incidence.

Diagram: Experimental Workflow for HD+HP (HA130) Arm



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